3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate
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Overview
Description
3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate is a complex organic compound that features a thiophene ring, a urea moiety, and a phenylcarbamate group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Urea Formation: The thiophene derivative is then reacted with an isocyanate to form the urea moiety.
Carbamate Formation: Finally, the urea derivative is reacted with phenyl chloroformate to form the phenylcarbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea and carbamate groups can be reduced under specific conditions.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced urea or carbamate derivatives.
Substitution: Substituted phenylcarbamate derivatives.
Scientific Research Applications
3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The urea and carbamate groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate: Similar structure but with a methyl group on the thiophene ring.
3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate: Another derivative with slight structural modifications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides a versatile platform for various chemical modifications, while the urea and carbamate groups enhance its biological activity and binding affinity.
Properties
IUPAC Name |
[3-(thiophen-2-ylcarbamoylamino)cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-17(21-16-10-5-11-25-16)19-14-8-4-9-15(12-14)24-18(23)20-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,20,23)(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJKWNVAUOELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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